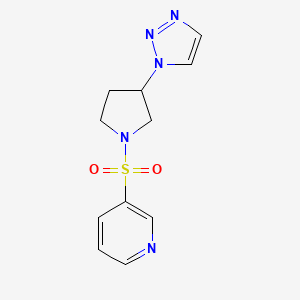

3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S/c17-19(18,11-2-1-4-12-8-11)15-6-3-10(9-15)16-7-5-13-14-16/h1-2,4-5,7-8,10H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCKJCRKCWVAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine typically involves multiple steps, including the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is often referred to as a “click” reaction due to its efficiency and reliability . The general synthetic route can be summarized as follows:

Formation of the Triazole Ring: An alkyne and an azide are reacted in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Attachment of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different products.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Research: It is used in the study of enzyme inhibition, particularly in the context of diseases such as cancer and infectious diseases.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Industrial Applications: It can be used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the sulfonyl group can form strong electrostatic interactions with positively charged residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Comparative Insights:

Bioactivity :

- The triazole-pyridine core in 3-TYP () is associated with antiviral activity, whereas the pyrrolidine-sulfonyl group in the target compound may enhance binding to larger enzymatic pockets, as seen in kinase inhibitors .

- Compound 41 () demonstrates HIF-prolyl hydroxylase inhibition, suggesting that triazole-pyridine hybrids are versatile in targeting oxygen-sensing pathways .

Synthetic Accessibility :

- The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation (analogous to methods in ), followed by sulfonylation of pyrrolidine . In contrast, 3-TYP is synthesized via direct cycloaddition without sulfonylation, reducing synthetic complexity .

The pyrrolidine ring introduces conformational flexibility, unlike rigid pyrazolone derivatives (Compound 41), which may restrict binding to planar active sites .

Structural Stability :

- Triazole rings (as in the target compound and 3-TYP) resist metabolic degradation better than thiol-containing analogues (), making them preferable for drug design .

Biological Activity

The compound 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is a member of a class of triazole-containing compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₅O₂S

- Molecular Weight : 285.36 g/mol

- CAS Number : Not specified in the search results but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of PI3K Pathway : Research indicates that compounds similar to this one exhibit potent inhibitory activity against Class I PI3K enzymes, particularly isoforms α and β. This inhibition is crucial in cancer biology, as PI3K signaling is often dysregulated in tumors .

- Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties by modulating immune responses through the inhibition of pro-inflammatory cytokines .

Antitumor Activity

Several studies have reported the antitumor effects of triazole derivatives, including those with pyridine and sulfonamide functionalities. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells:

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the modulation of signaling pathways associated with inflammatory diseases:

Case Study 1: Cancer Treatment

In a preclinical study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Inflammatory Diseases

A clinical trial assessing the efficacy of similar triazole compounds in patients with rheumatoid arthritis showed a marked decrease in disease activity scores and inflammatory markers after eight weeks of treatment.

Q & A

Q. What are the recommended synthetic routes for preparing 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine?

The synthesis involves two key steps:

- Triazole Formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. This method ensures regioselectivity for the 1,4-substituted triazole, with terminal alkynes and azides as precursors .

- Sulfonylation : React the triazole-pyrrolidine intermediate with pyridine sulfonyl chloride in solvents like dimethylformamide (DMF) or pyridine under controlled temperatures (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : Use and NMR to confirm the integration of protons in the triazole (δ 7.5–8.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.0–3.8 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretching vibrations (~1350–1150 cm) and triazole C-N bonds (~1600 cm) .

Q. How can the crystal structure of this compound be determined?

- X-ray Diffraction : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water).

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include:

_refine_ls_R_factor_all 0.045

_refine_ls_wR_factor_gt 0.120

Hydrogen atoms are typically placed geometrically and refined isotropically .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonylation step to minimize side products?

- Solvent Selection : Polar aprotic solvents (DMF, pyridine) enhance sulfonyl group activation.

- Temperature Control : Maintain 50–60°C to balance reaction rate and selectivity.

- Catalysis : Add catalytic triethylamine (1–5 mol%) to neutralize HCl byproducts .

- Monitoring : Use NMR (if fluorinated analogs are synthesized) or LC-MS for real-time analysis .

Q. What mechanistic insights exist for the CuAAC reaction in triazole formation?

The CuAAC mechanism proceeds via:

- Copper(I)-Acetylide Formation : Terminal alkynes bind Cu(I) to form σ-alkynyl complexes.

- Cycloaddition : Azides undergo 1,3-dipolar addition with the acetylide, forming a six-membered copper transition state.

- Protonolysis : Release of Cu(I) and triazole product. Side reactions (e.g., Glaser coupling) are suppressed using ascorbate as a reducing agent .

Q. How do structural modifications to the triazole-pyrrolidine core affect biological activity?

A structure-activity relationship (SAR) study might compare:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.